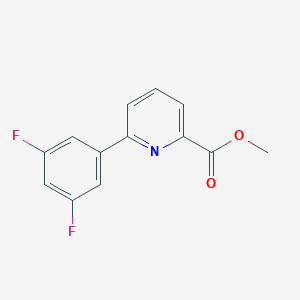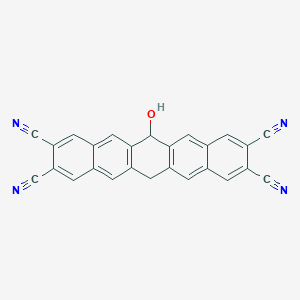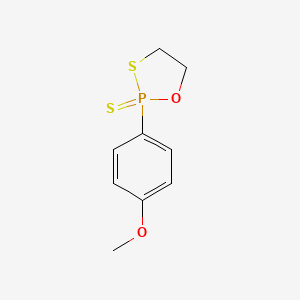
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C13H9F2NO2 It is a derivative of pyridine, featuring a methyl ester group at the 2-position and a 3,5-difluorophenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 2-bromopyridine.
Suzuki-Miyaura Coupling: The 3,5-difluorobenzene undergoes a Suzuki-Miyaura coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 6-(3,5-difluorophenyl)pyridine.
Esterification: The resulting 6-(3,5-difluorophenyl)pyridine is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Methyl 6-(3,5-difluorophenyl)pyridine-2-methanol.
Oxidation: Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the pyridine ring can facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
- Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate
- Methyl 6-(3,5-difluorophenyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is unique due to the specific positioning of the difluorophenyl group and the ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in various fields.
Propiedades
Número CAS |
867208-91-1 |
|---|---|
Fórmula molecular |
C13H9F2NO2 |
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 |
Clave InChI |
ZIRUXSGTPALQSQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)




![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)

